molecular formula C22H23NO4 B15227486 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclobutylpropanoic acid

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclobutylpropanoic acid

Cat. No.: B15227486
M. Wt: 365.4 g/mol
InChI Key: GWOGNSKKKILKNC-HXUWFJFHSA-N
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Description

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclobutylpropanoic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclobutylpropanoic acid typically involves the protection of amino acids using the Fmoc group. The process begins with the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques allows for the efficient production of large quantities of the compound. The reaction conditions are optimized to ensure high yield and purity, often involving rigorous purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Peptide Bond Formation

The compound participates in amide bond formation , a fundamental reaction in peptide synthesis. The Fmoc group protects the amino terminus, allowing selective activation of the carboxylic acid for coupling with other amino acids or activated esters .

Reaction Type Mechanism Conditions Outcome
Amide bond formation Reaction of the carboxylic acid with amino groupsActivated esters, coupling reagents (e.g., HATU, DCC)Peptide chain elongation

This reaction is critical in solid-phase peptide synthesis, where the Fmoc group ensures regioselectivity .

Deprotection of the Fmoc Group

The Fmoc group is removed under acidic conditions (e.g., piperidine or TFA) to expose the free amine for subsequent reactions.

Reaction Type Mechanism Conditions Outcome
Fmoc deprotection Acidic cleavage of the Fmoc groupPiperidine, TFA, or DBUFree amino terminus for further reactions

This step is essential in iterative peptide synthesis to enable chain extension .

Hydrolysis of the Carboxylic Acid

The carboxylic acid group can undergo hydrolysis , particularly under acidic or basic conditions, though this reaction is less common due to the compound’s role as a building block.

Reaction Type Mechanism Conditions Outcome
Hydrolysis Cleavage of the carboxylic acid groupStrong acids (e.g., HCl) or bases (e.g., NaOH)Formation of carboxylate salts

Structural Stability and Reactivity

The cyclobutyl group introduces unique steric and electronic properties, potentially influencing reaction kinetics. For example, the cyclobutyl moiety may stabilize intermediates or modulate binding affinities in biological systems .

Comparison with Similar Compounds

Compound Key Features Reactivity Differences
Fmoc-L-Alanine Alanine residueNo cyclobutyl group; simpler steric profile
Fmoc-D-Ala(beta-cyclobutyl) Cyclobutyl substituentEnhanced steric hindrance; altered peptide conformation
Fmoc-Asp(OH)-OtBu Tert-butoxy groupFocus on ester hydrolysis rather than cyclobutyl effects

Scientific Research Applications

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclobutylpropanoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclobutylpropanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The compound is then deprotected using a base such as piperidine, allowing the amino group to participate in further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclobutylpropanoic acid apart is its cyclobutyl group, which imparts unique steric and electronic properties. This makes it particularly useful in the synthesis of cyclic peptides and other constrained molecules, offering advantages in terms of stability and reactivity .

Properties

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

(3R)-3-cyclobutyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C22H23NO4/c24-21(25)12-20(14-6-5-7-14)23-22(26)27-13-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-4,8-11,14,19-20H,5-7,12-13H2,(H,23,26)(H,24,25)/t20-/m1/s1

InChI Key

GWOGNSKKKILKNC-HXUWFJFHSA-N

Isomeric SMILES

C1CC(C1)[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1CC(C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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